Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate
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Overview
Description
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
The synthesis of Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.
Phase-transfer catalysis reaction: This method facilitates the transfer of reactants between different phases, improving reaction rates.
Chemical Reactions Analysis
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antifungal, antiviral, and antibacterial agent.
Medicine: It is investigated for its anticancer, antidiabetic, and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, in cancer research, it may inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate can be compared with other quinazoline derivatives, such as:
- 4-propyl-quinazolinone
- 4-pyrrolidin-quinazolinone
- 4-hydroxypiperidine-quinazoline
- 4-pyrrolidin-quinazoline
- 4-morpholinyl-quinazoline
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications. This compound is unique due to its specific functional groups, which contribute to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-16(23)11-25-18-21-15-6-4-3-5-14(15)17(22-18)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMXAMBXGVRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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